3-Methylsulfanylpyridin-4-amine
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Overview
Description
3-Methylsulfanylpyridin-4-amine is an organic compound with the molecular formula C6H8N2S It is a derivative of pyridine, characterized by the presence of a methylsulfanyl group at the third position and an amino group at the fourth position of the pyridine ring
Mechanism of Action
Mode of Action
The exact mode of action of 3-Methylsulfanylpyridin-4-amine is currently unknown due to the lack of specific studies on this compound . It’s plausible that it interacts with its targets in a manner similar to other pyridine derivatives, but this needs to be confirmed through experimental studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylsulfanylpyridin-4-amine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-chloropyridine with methylthiolate anion, followed by the reduction of the resulting 3-methylsulfanylpyridine to obtain the desired amine. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be guided by considerations of cost, availability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Methylsulfanylpyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Various electrophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-Methylsulfanylpyridin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
3-Methylpyridin-4-amine: Lacks the methylsulfanyl group, resulting in different chemical properties and reactivity.
4-Aminopyridine: Lacks both the methyl and sulfanyl groups, used primarily as a potassium channel blocker in medical applications.
3-Methylsulfonylpyridin-4-amine: Contains a sulfonyl group instead of a sulfanyl group, leading to different oxidation states and reactivity.
Uniqueness
3-Methylsulfanylpyridin-4-amine is unique due to the presence of both the methylsulfanyl and amino groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-methylsulfanylpyridin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c1-9-6-4-8-3-2-5(6)7/h2-4H,1H3,(H2,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCOWWHHSOGKCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CN=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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